4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE
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Overview
Description
4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features both nitro and bromobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves a multi-step process:
Formation of the hydrazone: The initial step involves the reaction of 4-nitrobenzoyl chloride with hydrazine to form 4-nitrobenzoyl hydrazone.
Condensation reaction: The hydrazone is then reacted with 4-formylphenyl 3-bromobenzoate under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo several types of chemical reactions:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzoate moiety can engage in substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoyl hydrazone: Shares the hydrazone functional group but lacks the bromobenzoate moiety.
3-bromobenzoic acid: Contains the bromobenzoate moiety but lacks the hydrazone and nitro groups.
Uniqueness
4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C21H14BrN3O5 |
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Molecular Weight |
468.3g/mol |
IUPAC Name |
[4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H14BrN3O5/c22-17-3-1-2-16(12-17)21(27)30-19-10-4-14(5-11-19)13-23-24-20(26)15-6-8-18(9-7-15)25(28)29/h1-13H,(H,24,26)/b23-13- |
InChI Key |
QIXVUYSBFWOYLE-QRVIBDJDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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